N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine
Description
N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at position 1 and a furan-2-ylmethylamine moiety at position 3. Benzimidazoles are known for their aromaticity, planarity, and ability to engage in π-π stacking and hydrogen bonding, making them prominent in medicinal chemistry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16-9-15-12-7-10(4-5-13(12)16)14-8-11-3-2-6-17-11/h2-7,9,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBKAMUALAONHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365702 | |
| Record name | N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831212-34-1 | |
| Record name | N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine typically involves the reaction of 1-methylbenzimidazole with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Acylation of the Primary Amine
The primary amine group undergoes chemoselective acylation with nonactivated esters under enzymatic or chemical catalysis:
Key Findings:
-
Chemical Acylation :
Coupling reagents like DMT/NMM/TsO⁻ facilitate amide bond formation with carboxylic acids. For example, reaction with 2-furoic acid in dichloromethane (DCM) under microwave irradiation (90°C, 40 minutes) yields N-(furan-2-ylmethyl)furan-2-carboxamide with 84% efficiency .
| Acyl Donor | Catalyst/Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethyl acetate | CALB | 30°C, 24h, MTBE | N-Acetylated derivative | 99% |
| 2-Furoic acid | DMT/NMM/TsO⁻ | Microwave, 90°C, DCM | N-(Furan-2-ylmethyl)furan-2-carboxamide | 84% |
Alkylation Reactions
The amine group can undergo alkylation with alkyl halides or alcohols under basic conditions. For instance, reaction with benzyl chloride in the presence of triethylamine produces N-benzyl derivatives, though specific yields for this compound require further characterization .
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes electrophilic substitution, with reactivity directed by the electron-donating methyl and amine groups:
-
Nitration :
Nitration occurs preferentially at the 4-position of the benzimidazole ring (para to the amine group) using HNO₃/H₂SO₄ . -
Sulfonation :
Sulfuric acid introduces sulfonic acid groups at the 6-position (ortho to the amine) .
Condensation Reactions
The primary amine participates in condensation with aldehydes or ketones to form Schiff bases. For example, reaction with furfural under acidic conditions generates imine-linked derivatives, though yields depend on solvent and temperature.
Hydrolysis and Stability
While the compound lacks hydrolyzable esters or amides, the benzimidazole ring remains stable under acidic and basic conditions (pH 2–12) .
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights distinct reactivity patterns:
Scientific Research Applications
N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the benzimidazole moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazole Derivatives
- Compound: N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine () Core Structure: Pyrazole ring (two adjacent nitrogen atoms). Key Features: Additional methyl group at position 4; furan-2-ylmethylamine at position 4. However, this compound forms stable metal complexes due to the furan and pyrazole nitrogen atoms, enhancing bioactivity in coordination chemistry applications .
Oxadiazole Derivatives
- Compound: N-[(furan-2-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide () Core Structure: Oxadiazole ring (two nitrogen, one oxygen atom). Key Features: Oxadiazole linked to a furan-methyl group and acetamide. Comparison: Oxadiazoles are electron-deficient, favoring dipole-dipole interactions. The acetamide group may improve solubility but lacks the hydrogen-bonding capability of benzimidazoles .
Thiazole Derivatives
- Compound : N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide ()
- Core Structure : Thiazole ring (one nitrogen, one sulfur atom).
- Key Features : Oxadiazole and thiazole moieties; nitro substituent.
- Comparison : Thiazoles offer metabolic stability but may introduce toxicity risks. The nitro group enhances electrophilicity, differing from the target compound’s amine functionality .
Substituent Variations
Furan vs. Non-Furan Substituents
- Compound: N-(2-methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine () Substituent: Methoxy and methyl groups on a benzene ring. The methoxy group may enhance membrane permeability .
Compound : N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine ()
- Substituent : Difluoromethyl and fluoroethyl groups.
- Comparison : Fluorine atoms increase electronegativity and metabolic stability but reduce polar interactions compared to the furan oxygen .
Key Differentiators of N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine
- Hydrogen Bonding : The amine group at position 5 enables hydrogen bonding, absent in compounds with ester or nitro substituents.
- Metal Interaction : The furan oxygen may facilitate metal coordination, similar to ’s pyrazole derivative but with a more rigid scaffold .
Biological Activity
N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a furan ring and a benzimidazole moiety , which contribute to its unique chemical properties. The furan ring allows for π-π stacking interactions, while the benzimidazole can form hydrogen bonds with various biological macromolecules. These interactions are crucial for the compound's biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma).
Case Study: Inhibition of Tumor Growth
In a study involving tumor-bearing mice, administration of this compound resulted in significant tumor growth suppression. The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM , indicating its potency in inducing apoptosis in cancer cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
The selectivity of the compound towards cancer cells over normal cells highlights its potential as a therapeutic agent with reduced side effects.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The furan moiety may influence signaling pathways such as MAPK and PPAR-γ, which are crucial in regulating cellular responses to stress and inflammation .
Comparative Analysis with Similar Compounds
This compound can be compared to other benzimidazole derivatives that also exhibit biological activities.
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | 25.72 ± 3.95 |
| N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Anticancer | 45.2 ± 13.0 |
| Benzimidazole derivative X | Antiviral | 30.0 |
This comparison illustrates the unique position of this compound within the broader context of benzimidazole derivatives.
Q & A
Q. What synthetic methodologies are most effective for preparing N-(furan-2-ylmethyl)-1-methylbenzimidazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : Reductive amination using Pd/NiO catalysts under hydrogen atmosphere (25°C, 10 hours) is a robust approach for introducing the furan-2-ylmethyl group to amine scaffolds, as demonstrated in the synthesis of analogous compounds like N-(furan-2-ylmethyl)aniline (95% yield) . For benzimidazole derivatives, cyclization of hydrazides with phosphorus oxychloride at 120°C is a viable route, though substituent compatibility must be validated via TLC and NMR monitoring . Optimization should focus on solvent choice (e.g., DMSO for polar intermediates), catalyst loading (1.1 wt% Pd/NiO), and reaction time to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and what diagnostic features should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for aromatic proton resonances in the benzimidazole core (δ 7.0–8.5 ppm) and furan methylene protons (δ 4.5–5.0 ppm) .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve torsional angles between the benzimidazole and furan moieties. High-resolution data (≤ 0.8 Å) is critical for detecting hydrogen bonding and π-stacking interactions .
- IR Spectroscopy : Confirm secondary amine (N-H stretch ~3300 cm⁻¹) and benzimidazole C=N stretches (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Perform B3LYP/6-31G(d,p) calculations to model frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites. Compare experimental NMR chemical shifts with gauge-including atomic orbital (GIAO) DFT outputs to validate accuracy . Analyze Fukui indices to identify reactive centers for functionalization, such as the 5-amino position on the benzimidazole ring.
Q. What strategies are effective for evaluating the anticancer potential of this compound, and how can structure-activity relationship (SAR) studies be designed?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 determination. Compare with structurally related thiazole derivatives (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides, which showed IC50 values < 10 µM) .
- SAR Design : Systematically modify the furan substituent (e.g., halogenation, methoxy groups) and benzimidazole methyl group to assess impacts on cytotoxicity and selectivity. Use molecular docking (AutoDock Vina) to predict binding to targets like tubulin or topoisomerase II .
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals, common in benzimidazole derivatives due to planar stacking .
- Disorder Modeling : Apply PART instructions to model disordered furan rings or solvent molecules. Validate with residual density maps (R-factor < 5%).
- Cross-Validation : Compare with analogous structures (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine) to verify bond lengths and angles .
Data Analysis and Mechanistic Questions
Q. What catalytic mechanisms underpin the reductive amination of furan-2-ylmethyl groups in this compound’s synthesis?
- Methodological Answer : Pd/NiO catalyzes hydrogenation via a Langmuir-Hinshelwood mechanism:
Adsorption : Furfural and benzimidazole amine adsorb onto Pd active sites.
Imine Formation : Condensation to form a Schiff base intermediate.
Reduction : H2 dissociation on NiO facilitates imine reduction to the secondary amine.
Kinetic studies (e.g., varying H2 pressure) and poisoning experiments (CO adsorption) can confirm rate-limiting steps .
Q. How do researchers validate the MAO inhibitory activity of this compound, and what neurochemical assays are most reliable?
- Methodological Answer :
- MAO-A/B Inhibition Assays : Use fluorometric kits with kynuramine as a substrate. Measure IC50 values and compare with clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor).
- Neurochemical Profiling : Employ HPLC-ECD to quantify monoamines (serotonin, dopamine) in rodent brain homogenates after dosing. For N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, MAO-B inhibition correlated with increased striatal dopamine levels (p < 0.01) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
